N-(6-Aminohexyl)-4-hydroxybutyramide
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Overview
Description
N-(6-Aminohexyl)-4-hydroxybutyramide is a chemical compound with a unique structure that includes an aminohexyl group and a hydroxybutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-hydroxybutyramide typically involves the reaction of 6-aminohexylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-4-hydroxybutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can produce a primary amine.
Scientific Research Applications
N-(6-Aminohexyl)-4-hydroxybutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar applications.
N-(6-Aminohexyl)-N-ethylisoluminol: Used in chemiluminescence assays.
Uniqueness
N-(6-Aminohexyl)-4-hydroxybutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
95873-59-9 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N-(6-aminohexyl)-4-hydroxybutanamide |
InChI |
InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14) |
InChI Key |
JILGZWHZTWYFEL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCO)CCN |
Origin of Product |
United States |
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